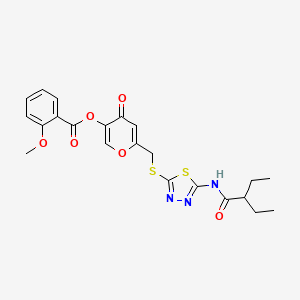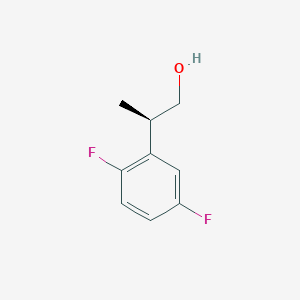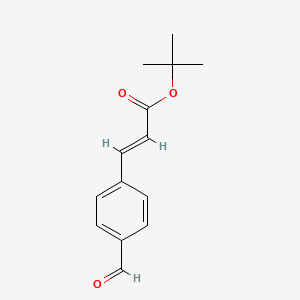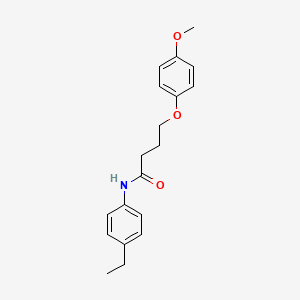
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a compound with a complex structure featuring diverse functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Attachment of the 2-ethylbutanamido group: : This step involves amide bond formation, often through the reaction of an amine with an acid chloride.
Thio-methylation and pyranone formation:
Esterification with 2-methoxybenzoic acid: : The final step involves the esterification reaction between the intermediate and 2-methoxybenzoic acid, often using catalytic amounts of acid to drive the reaction to completion.
Industrial Production Methods: The industrial production involves scaling up the lab synthesis with a focus on optimizing yield and purity. Continuous flow chemistry and catalysis might be employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can undergo oxidative transformations, leading to products with increased oxygen content.
Reduction: : Can be reduced at various functional groups, potentially forming different reduced derivatives.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitutions, especially at reactive sites like the thiadiazole ring and ester group.
Common Reagents and Conditions
Oxidation: : Use of strong oxidizers like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: : Application of reducing agents such as NaBH4 or LiAlH4.
Substitution: : Typical conditions involve nucleophiles or electrophiles under mild to moderate temperatures, often in polar solvents.
Major Products: The products vary widely based on the specific reactions but often include hydroxylated, de-esterified, and thio-methyl substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Acts as a precursor for further chemical syntheses.
Utilized in the development of novel materials.
Biology
Studied for its potential biochemical interactions.
Medicine
Explored for pharmaceutical applications due to its structural complexity, which might offer unique interactions with biological targets.
Industry
Potential use in manufacturing advanced organic compounds.
Mecanismo De Acción
The compound may exert effects by interacting with specific molecular targets within biological systems. The exact mechanism involves:
Binding to enzymes: : Modulating enzymatic activity through inhibition or activation.
Pathway modulation: : Affecting biochemical pathways at a molecular level, influencing cellular functions.
Comparación Con Compuestos Similares
Compared to compounds like 4-oxo-4H-pyran-3-yl esters or thiadiazole derivatives, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate stands out due to the unique combination of its functional groups, providing a distinctive set of chemical and biological properties.
Similar Compounds
1,3,4-thiadiazole derivatives
4-oxo-4H-pyran derivatives
2-methoxybenzoate esters
This deep dive covers the essential aspects of this compound. Any particular section you'd like to explore further?
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-14-10-16(26)18(11-30-14)31-20(28)15-8-6-7-9-17(15)29-3/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVDVTBHBMQWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)


![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)

![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)
![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)
![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399601.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)
![2-(3-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2399606.png)
![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)

